molecular formula C8H7N3 B112073 2-Aminoquinazoline CAS No. 1687-51-0

2-Aminoquinazoline

Cat. No. B112073
CAS RN: 1687-51-0
M. Wt: 145.16 g/mol
InChI Key: CZAAKPFIWJXPQT-UHFFFAOYSA-N
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Description

2-Aminoquinazoline is a compound with the molecular formula C8H7N3. It has a molecular weight of 145.16 g/mol . It is also known by other names such as quinazolin-2-amine and 2-amino quinazoline .


Synthesis Analysis

The synthesis of 2-aminoquinazoline derivatives can be achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .


Molecular Structure Analysis

The IUPAC name for 2-Aminoquinazoline is quinazolin-2-amine. The InChI string is InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h1-5H, (H2,9,10,11) and the Canonical SMILES string is C1=CC=C2C (=C1)C=NC (=N2)N .


Chemical Reactions Analysis

A versatile method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives, 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines, has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .


Physical And Chemical Properties Analysis

2-Aminoquinazoline has a molecular weight of 145.16 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Exact Mass is 145.063997236 g/mol and the Monoisotopic Mass is also 145.063997236 g/mol. The Topological Polar Surface Area is 51.8 Ų. It has a Heavy Atom Count of 11 .

Scientific Research Applications

Application in Catalysts Synthesis

  • Scientific Field : Chemistry
  • Summary of the Application : 2-Aminoquinazoline derivatives are synthesized using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
  • Methods of Application : The synthesis is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
  • Results or Outcomes : A wide range of substrates can be used and high yields are obtained, demonstrating the practicality of this method for the synthesis of 2-aminoquinazoline derivatives .

Application in Cancer Therapy

  • Scientific Field : Medicinal and Pharmaceutical Chemistry
  • Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are potential therapeutic agents in urinary bladder cancer therapy .
  • Methods of Application : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Results or Outcomes : Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Application in Pharmacological Diversification

  • Scientific Field : Pharmacology
  • Summary of the Application : 4-Anilinoquinazoline and hydroxamic acid hybrids are synthesized as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC) .
  • Methods of Application : The synthesis involves the combination of 4-anilinoquinazoline and hydroxamic acid hybrids .
  • Results or Outcomes : HDAC inhibitors are claimed to possess minimal toxicities toward the normal cells; hence, their combinations with other anti-cancer agents could be beneficial .

Application in Anti-Inflammatory Drugs

  • Scientific Field : Pharmacology
  • Summary of the Application : Quinazoline is a heterocyclic aromatic scaffold that possesses significant biological and pharmaceutical properties, including anti-inflammatory activities .
  • Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Results or Outcomes : Various quinazoline-based drugs are in clinical use for their anti-inflammatory properties .

Application in Antibacterial Drugs

  • Scientific Field : Microbiology
  • Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antibacterial activities .
  • Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antibacterial properties .

Application in Antiviral Drugs

  • Scientific Field : Virology
  • Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antiviral activities .
  • Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antiviral properties .

Application in Antimalarial Drugs

  • Scientific Field : Pharmacology
  • Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antimalarial activities .
  • Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antimalarial properties .

Application in Synthesis of 2-Substituted-4-Aminoquinazolines

  • Scientific Field : Chemistry
  • Summary of the Application : 2-Substituted-4-aminoquinazolines are synthesized in the presence of CuBr, L-proline, and DMF .
  • Methods of Application : The synthesis involves the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
  • Results or Outcomes : The synthesis of 2-substituted-4-aminoquinazolines is achieved, demonstrating the practicality of this method .

Application in Synthesis of 2-Amino-4-Iminoquinazolines

  • Scientific Field : Chemistry
  • Summary of the Application : 2-Amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
  • Methods of Application : The synthesis involves the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
  • Results or Outcomes : The synthesis of 2-amino-4-iminoquinazolines is achieved, demonstrating the practicality of this method .

Safety And Hazards

The safety information for 2-Aminoquinazoline indicates that it has the GHS07 pictogram. The Hazard Statements are H302-H315-H319-H332-H335 and the Precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities .

properties

IUPAC Name

quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAAKPFIWJXPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333973
Record name 2-Aminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinazoline

CAS RN

1687-51-0
Record name 2-Aminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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